Porson

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Porson is an extremely weak basic (essentially neutral) compound. It has been detected, but not quantified, in herbs and spices, making it a potential biomarker for the consumption of these foods .

Preparation Methods

The preparation methods for Porson are not well-documented in the literature. general synthetic routes for similar compounds often involve multi-step organic synthesis processes. These processes typically include the formation of intermediate compounds, followed by purification and characterization steps to ensure the desired product is obtained.

Chemical Reactions Analysis

Porson, being a weak base, is likely to undergo various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from this compound, potentially forming oxidized derivatives.

Reduction: This reaction involves the gain of electrons, leading to reduced forms of this compound.

Substitution: In this reaction, one functional group in this compound is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Hydrolysis: This reaction involves the breaking of chemical bonds in this compound by the addition of water, leading to the formation of smaller molecules.

Scientific Research Applications

Chemistry: Porson can be used as a model compound to study weak basicity and its effects on chemical reactions.

Biology: Due to its presence in herbs and spices, this compound can be studied as a biomarker for dietary intake.

Medicine: Research on this compound may reveal potential therapeutic uses, especially if it exhibits bioactive properties.

Industry: this compound could be used in the development of new materials or as a precursor in the synthesis of more complex compounds.

Mechanism of Action

The exact mechanism of action of Porson is not well-understood. as a weak base, it may interact with acidic compounds, leading to the formation of salts. These interactions could influence various biochemical pathways and molecular targets, depending on the specific context in which this compound is used.

Comparison with Similar Compounds

Porson can be compared with other weak bases and neutral compounds. Some similar compounds include:

Ammonia: A common weak base used in various chemical reactions.

Pyridine: A weak base often used as a solvent and reagent in organic synthesis.

Aniline: A weak base used in the production of dyes and other chemicals.

This compound’s uniqueness lies in its potential as a biomarker for dietary intake, which is not a common feature among similar weak bases .

Properties

CAS No. |

56222-03-8 |

|---|---|

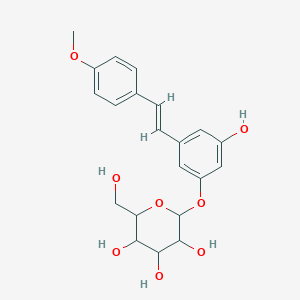

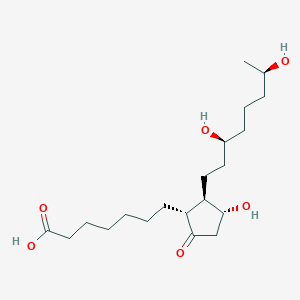

Molecular Formula |

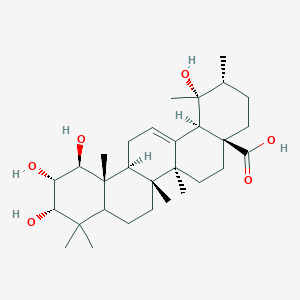

C22H26O6 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

3,8-dihydroxy-15,16,17-trimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |

InChI |

InChI=1S/C22H26O6/c1-26-20-14-6-4-5-7-18(24)19(25)11-13-8-9-17(23)15(10-13)16(12-14)21(27-2)22(20)28-3/h8-10,12,19,23,25H,4-7,11H2,1-3H3 |

InChI Key |

IFQDEGDKLBEYHN-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C=C1CCCCC(=O)CC(C3=CC2=C(C=C3)O)O)OC)OC |

Canonical SMILES |

COC1=C(C(=C2C=C1CCCCC(=O)C(CC3=CC2=C(C=C3)O)O)OC)OC |

Appearance |

Powder |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the correct chemical structure of Porson?

A1: The structure of this compound was previously misidentified. Research has now confirmed its correct structure as 12-hydroxy-5-O-methylmyricanone. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, its revised structure, 12-hydroxy-5-O-methylmyricanone, allows for their determination. The molecular formula of this compound is C21H28O6, and its molecular weight is 376.4 g/mol.

Q3: What spectroscopic data is available for characterizing this compound?

A3: The isolation and structure elucidation of this compound, along with other diarylheptanoids, were achieved using spectroscopic and chemical methods. [] Although the specific spectroscopic techniques were not detailed in the abstracts, it is reasonable to assume that methods like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) were employed for structural characterization.

Q4: Are there any known derivatives of this compound, like 12-dehydrothis compound?

A4: Yes, 12-dehydrothis compound (3) has been isolated from the stems of Myrica gale var. tomentosa, alongside this compound. [] This finding suggests potential structural modifications of this compound that could be further investigated.

Q5: What are the known biological activities of this compound?

A5: While the provided abstracts focus on the isolation and structural characterization of this compound, they do not provide information on its specific biological activities. Further research is needed to explore its potential therapeutic applications.

Q6: From which natural source was this compound isolated?

A6: this compound was isolated from the stems of Myrica gale var. tomentosa, a plant variety belonging to the Myricaceae family. []

Q7: Are there other compounds isolated from the same natural source as this compound?

A7: Yes, aside from this compound and 12-dehydrothis compound, other compounds like myricanone, gallic acid, and myricetin 3-O-(6-galloyl)-β-D-galactopyranoside have also been isolated from Myrica gale var. tomentosa. []

Q8: What are some potential areas for future research on this compound?

A8: Future research should focus on:

- Richard this compound: A renowned classical scholar, whose legacy significantly impacted the field of textual criticism. [, , , , , , , , ]

- This compound's Law: A metrical rule in Greek tragedy, attributed to Richard this compound, governing the use of spondees in iambic trimeters. [, , ]

- Porsoniasm: A scholarly movement following Richard this compound's death, characterized by its adherence to his rigorous methods of textual analysis. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

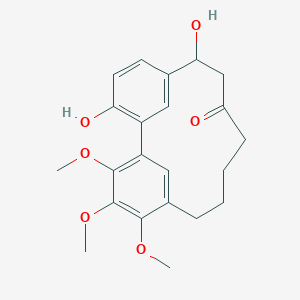

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)